molecular formula C11H18N2O2 B6272356 1-(morpholine-4-carbonyl)-5-azaspiro[2.4]heptane CAS No. 1422065-18-6

1-(morpholine-4-carbonyl)-5-azaspiro[2.4]heptane

Cat. No.: B6272356
CAS No.: 1422065-18-6
M. Wt: 210.3
InChI Key:
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Description

1-(Morpholine-4-carbonyl)-5-azaspiro[24]heptane is a unique chemical compound characterized by its spirocyclic structure, which includes a morpholine ring and an azaspiroheptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(morpholine-4-carbonyl)-5-azaspiro[2.4]heptane typically involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . This method allows for the stereoselective construction of the spirocyclic framework, which is crucial for the compound’s biological activity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholine-4-carbonyl)-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides, amines, or ethers.

Scientific Research Applications

1-(Morpholine-4-carbonyl)-5-azaspiro[2.4]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(morpholine-4-carbonyl)-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a morpholine ring and an azaspiroheptane moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1422065-18-6

Molecular Formula

C11H18N2O2

Molecular Weight

210.3

Purity

90

Origin of Product

United States

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